

ONO-6126: A Technical Guide to a Phosphodiesterase 4 Inhibitor

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Compound of Interest		
Compound Name:	ONO-6126	
Cat. No.:	B1677319	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-6126 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in inflammatory diseases, primarily bronchial asthma and allergic conjunctivitis. As a key regulator of intracellular cyclic adenosine monophosphate (cAMP), PDE4 represents a significant target for anti-inflammatory drug development. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **ONO-6126**, intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

ONO-6126, also known as DE-103, is a small molecule inhibitor of phosphodiesterase 4.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification



Identifier	Value
IUPAC Name	2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]-N-hydroxyacetamide
SMILES	O=C(NO)CN1CCC(C2=CC=C(OC)C(OC3CCC C3)=C2)(C#N)CC1
InChI	InChI=1S/C20H27N3O4/c1-26-17-7-6-15(12-18(17)27-16-4-2-3-5-16)20(14-21)8-10-23(11-9-20)13-19(24)22-25/h6-7,12,16,25H,2-5,8-11,13H2,1H3,(H,22,24)
InChlKey	VXYDHPDQMSVQCU-UHFFFAOYSA-N
CAS Number	401519-28-6

Physicochemical Properties

Property	Value
Molecular Formula	C20H27N3O4
Molecular Weight	373.45 g/mol
Appearance	Solid Powder
Solubility	10 mM in DMSO

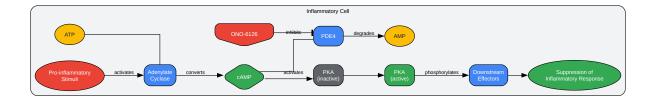
Mechanism of Action and Signaling Pathway

ONO-6126 exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory responses.

By inhibiting PDE4, **ONO-6126** leads to an accumulation of intracellular cAMP in various inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of multiple downstream targets. This cascade of



events ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory processes. The general signaling pathway for PDE4 inhibition is depicted below.



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Caption: General signaling pathway of PDE4 inhibition.

Therapeutic Indications

ONO-6126 has been primarily investigated for the treatment of inflammatory conditions, leveraging its anti-inflammatory properties.

Bronchial Asthma

As a PDE4 inhibitor, **ONO-6126** has been explored as a potential therapeutic agent for bronchial asthma. The rationale for its use in this indication is based on the role of PDE4 in modulating the activity of inflammatory cells, such as eosinophils and neutrophils, which are key players in the pathophysiology of asthma. Inhibition of PDE4 is expected to lead to bronchodilation and a reduction in airway inflammation.

Allergic Conjunctivitis

ONO-6126 has also been the subject of a licensing agreement for its development and marketing for ophthalmic use, specifically for allergic conjunctivitis.[1] Allergic conjunctivitis is an inflammatory condition of the eye triggered by allergens.[1] The inhibition of PDE4 by **ONO-**



6126 is anticipated to suppress the activation of inflammatory cells in the conjunctiva, thereby alleviating the symptoms of allergic conjunctivitis.[1]

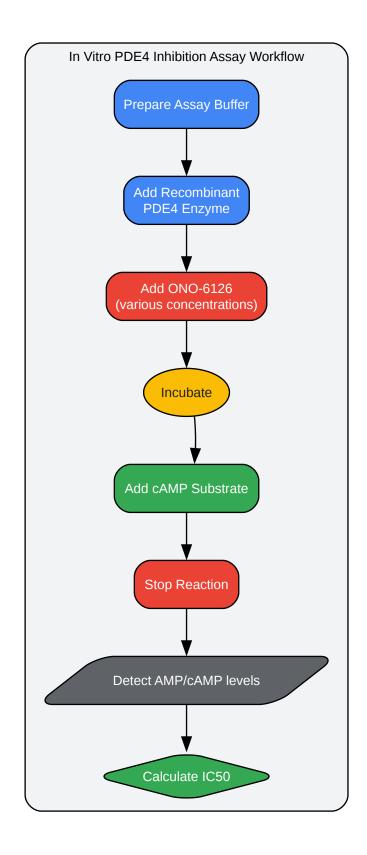
Experimental Data and Protocols

While specific experimental protocols and quantitative data for **ONO-6126** are not extensively available in the public domain, the general methodologies for evaluating PDE4 inhibitors are well-established. The following sections describe the typical experimental workflows used to characterize compounds like **ONO-6126**.

In Vitro PDE4 Inhibition Assay

The potency and selectivity of a PDE4 inhibitor are determined using in vitro enzyme assays. A typical workflow for such an assay is outlined below.





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Caption: Workflow for a typical PDE4 inhibition assay.



Protocol Outline:

- Preparation of Reagents: A suitable assay buffer is prepared, typically containing Tris-HCl,
 MgCl₂, and other components to ensure optimal enzyme activity.
- Enzyme and Inhibitor Incubation: Recombinant human PDE4 enzyme is incubated with varying concentrations of **ONO-6126** to allow for inhibitor binding.
- Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, cAMP.
- Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a stop reagent.
- Detection: The amount of cAMP remaining or the amount of AMP produced is quantified using various detection methods, such as fluorescence polarization, HTRF, or radioimmunoassay.
- Data Analysis: The concentration of ONO-6126 that inhibits 50% of the PDE4 activity (IC₅₀) is calculated by fitting the dose-response data to a suitable pharmacological model.

Concluding Remarks

ONO-6126 is a selective PDE4 inhibitor with demonstrated potential for the treatment of inflammatory diseases like bronchial asthma and allergic conjunctivitis. Its mechanism of action, centered on the elevation of intracellular cAMP, provides a sound biological basis for its anti-inflammatory effects. While detailed preclinical and clinical data on **ONO-6126** are limited in publicly accessible literature, the established methodologies for characterizing PDE4 inhibitors provide a framework for its continued investigation. Further research and publication of detailed experimental findings will be crucial for fully elucidating the therapeutic profile of this compound and its potential place in the management of inflammatory disorders.

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References

- 1. ono-pharma.com [ono-pharma.com]
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